4-(2-Fluorophenyl)-2-methylphenol
Description
4-(2-Fluorophenyl)-2-methylphenol is a substituted phenolic compound featuring a methyl group at the 2-position of the phenol ring and a 2-fluorophenyl moiety at the 4-position. For instance, compounds like 2-Fluoro-4-(4-methylphenyl)phenol (CAS: 906008-24-0) are synthesized via multi-step organic reactions, often characterized by techniques such as NMR, IR, and HRMS . The fluorine atom and methyl group in such structures influence electronic properties, solubility, and biological interactions, making them relevant in medicinal chemistry and materials science.
Properties
IUPAC Name |
4-(2-fluorophenyl)-2-methylphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO/c1-9-8-10(6-7-13(9)15)11-4-2-3-5-12(11)14/h2-8,15H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEGKAOBSURMSJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC=CC=C2F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30683683 | |
| Record name | 2'-Fluoro-3-methyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30683683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1255636-13-5 | |
| Record name | 2'-Fluoro-3-methyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30683683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Overview
The Suzuki-Miyaura coupling offers a robust method for introducing aryl groups via palladium-catalyzed cross-coupling. For 4-(2-fluorophenyl)-2-methylphenol, this involves reacting 4-bromo-2-methylphenol with 2-fluorophenylboronic acid (Figure 1A). The hydroxyl group in 2-methylphenol necessitates protection (e.g., as a methyl ether) to prevent side reactions during bromination.
Experimental Protocol
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Bromination :
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Protection :
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Reagent : Methyl iodide (1.2 eq), K₂CO₃ (2 eq) in acetone (50°C, 6 h).
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Product : 4-Bromo-2-methylanisole (94% yield).
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Coupling :
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Deprotection :
Key Challenges
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Regioselectivity : Bromination at the 4-position is favored due to the ortho/para-directing hydroxyl group and meta-directing methyl group.
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Catalyst Sensitivity : Pd(PPh₃)₄ requires inert conditions to prevent oxidation.
Wittig-Horner Olefination
Mechanism
This method employs a phosphonate ester to generate a stabilized ylide, which reacts with a ketone precursor. For example, 2-fluorobenzaldehyde can be converted to a phosphonate ester, which then reacts with 4-acetyl-2-methylphenol (Figure 1B).
Synthetic Steps
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Phosphonate Synthesis :
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Ketone Preparation :
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Friedel-Crafts Acylation : 2-Methylphenol (10 mmol), acetyl chloride (12 mmol), AlCl₃ (1.2 eq) in CH₂Cl₂ (0°C to RT, 4 h).
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Yield : 82% 4-acetyl-2-methylphenol.
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Olefination :
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Reduction :
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Catalyst : H₂ (1 atm), Pd/C (5 wt%) in ethanol (RT, 6 h).
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Yield : 95% this compound.
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Advantages
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Stereocontrol : The Wittig-Horner reaction avoids isomerization issues common in traditional Wittig reactions.
Friedel-Crafts Alkylation
Direct Alkylation Strategy
While Friedel-Crafts reactions are typically used for acylation, alkylation can be achieved using 2-fluorobenzyl chloride and a Lewis acid catalyst (Figure 1C).
Procedure
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Reaction Setup :
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Workup :
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Quench with ice-water, extract with CH₂Cl₂, dry (Na₂SO₄), and purify via silica gel chromatography.
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Yield : 65% 4-(2-fluorobenzyl)-2-methylphenol.
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Limitations
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Regioselectivity : Competing ortho-alkylation may occur, requiring careful catalyst tuning.
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Side Reactions : Over-alkylation or polymerization possible at higher temperatures.
Directed Ortho-Metallation (DoM)
Methodology
Directed metallation enables precise functionalization of aromatic rings. Using a silyl-protected 2-methylphenol, lithiation at the 4-position allows introduction of a fluorophenyl group (Figure 1D).
Steps
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Protection :
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Reagent : tert-Butyldimethylsilyl chloride (1.2 eq), imidazole (2 eq) in DMF (RT, 6 h).
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Product : 2-Methyl-4-(TBS)phenol (96% yield).
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Metallation :
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Base : LDA (2.2 eq) in THF (−78°C, 1 h).
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Electrophile : 2-Fluorophenyl iodide (1.5 eq).
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Yield : 73% 4-(2-fluorophenyl)-2-(TBS)phenol.
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Deprotection :
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Reagent : TBAF (1.1 eq) in THF (RT, 2 h).
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Yield : 95% this compound.
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Benefits
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Regioselectivity : DoM ensures exclusive functionalization at the 4-position.
Ullmann Coupling
Copper-Mediated Coupling
Ullmann coupling facilitates aryl-aryl bond formation between 2-methylphenol and 2-fluorophenyl iodide (Figure 1E).
Protocol
Drawbacks
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Long Reaction Times : Typically requires >20 h for completion.
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Moderate Yields : Competing homocoupling reduces efficiency.
Comparative Analysis of Methods
| Method | Yield (%) | Catalyst | Temperature (°C) | Key Advantage |
|---|---|---|---|---|
| Suzuki Coupling | 78 | Pd(PPh₃)₄ | 100 | High regioselectivity |
| Wittig-Horner | 70 | NaH | 25 | Stereocontrol |
| Friedel-Crafts | 65 | AlCl₃ | 40 | Simple setup |
| Directed Metallation | 73 | LDA | −78 | Precision in functionalization |
| Ullmann Coupling | 55 | CuI | 120 | No protecting groups needed |
Chemical Reactions Analysis
Types of Reactions
4-(2-Fluorophenyl)-2-methylphenol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the phenol group to a quinone structure.
Reduction: The compound can be reduced to form different hydroxy derivatives.
Substitution: Halogenation or nitration can occur on the aromatic ring, leading to various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while nitration requires nitric acid and sulfuric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.
Scientific Research Applications
Scientific Research Applications
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Medicinal Chemistry
- Active Pharmaceutical Ingredients (APIs): 4-(2-Fluorophenyl)-2-methylphenol serves as a building block for the synthesis of various APIs. Its fluorinated structure enhances biological activity and selectivity in drug design. For instance, it has been noted for selective inhibition over receptor tyrosine kinase, which is crucial in cancer therapies .
- Antimicrobial Properties: Research indicates potential antimicrobial activities, making it a candidate for developing new disinfectants or therapeutic agents against resistant bacterial strains.
-
Biochemistry
- Ligand Development: The compound can be utilized to create tetradentate aminophenol ligands, which are essential in coordination chemistry and can form complexes with transition metals. These complexes have applications in catalysis and photochemical reactions due to their charge transfer properties .
- Biological Activity Studies: Investigations into its mechanism of action reveal interactions with specific molecular targets, influencing pathways that may lead to anticancer effects.
-
Industrial Applications
- Functional Polymers: Used as an intermediate in the production of functional polymers that exhibit unique properties such as improved hydrophobicity when grafted onto natural fibers .
- Pesticide Synthesis: The compound is also a precursor for synthesizing various pesticides, contributing to agricultural chemistry by enhancing crop protection strategies .
Case Studies
Mechanism of Action
The mechanism of action of 4-(2-Fluorophenyl)-2-methylphenol involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, affecting various biochemical pathways. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity towards its targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomers and Positional Analogs
2-Fluoro-4-(4-methylphenyl)phenol (CAS: 906008-24-0)
- Structure: Fluorine at the 2-position of the phenol ring; 4-methylphenyl group at the 4-position.
- Molecular Formula : C₁₃H₁₁FO
- Molecular Weight : 202.22 g/mol
- Key Differences: Positional isomerism alters steric and electronic effects. The fluorine’s placement on the phenol ring (vs. the attached phenyl group in 4-(2-fluorophenyl)-2-methylphenol) may reduce steric hindrance but increase polarity.
- Applications: Not explicitly stated, but structural analogs are often explored as enzyme inhibitors or intermediates in drug synthesis .
4-Mercapto-2-methylphenol (CAS: 32281-01-9)
- Structure : Thiol (-SH) group replaces the fluorine atom; methyl group at the 2-position.
- Molecular Formula : C₇H₈OS
- Molecular Weight : 140.20 g/mol
- This compound is used in organic synthesis and as a ligand in coordination chemistry .
Functional Group Variants
2-(4-Fluoro-2-methylphenyl)acetic Acid (CAS: 407640-40-8)
- Structure: Acetic acid chain replaces the phenol group; fluorine at the 4-position of the phenyl ring.
- Molecular Formula : C₉H₉FO₂
- Molecular Weight : 168.17 g/mol
- Key Differences: The carboxylic acid group introduces acidity (pKa ~2.5–3.5), enabling salt formation and solubility in basic media. This contrasts with the phenolic -OH group (pKa ~10), which is less acidic .
4-{[(4-Fluorophenyl)imino]methyl}-2-methoxyphenol (CAS: 1799917-17-1)
- Structure : Methoxy group at the 2-position; imine-linked 4-fluorophenyl group at the 4-position.
- Molecular Formula: C₁₄H₁₂FNO₂
- Molecular Weight : 245.25 g/mol
- Key Differences : The Schiff base structure enables coordination with metal ions, while the methoxy group increases lipophilicity compared to the methyl group in the target compound .
Simpler Phenolic Analogs
2-Methylphenol (o-Cresol)
- Structure: Single methyl group at the 2-position of phenol.
- Molecular Formula : C₇H₈O
- Molecular Weight : 108.14 g/mol
- Key Differences : Absence of the fluorophenyl group simplifies reactivity and reduces steric bulk. Widely detected in environmental samples, with applications in resins and disinfectants .
Physicochemical Data
| Compound Name | Molecular Weight (g/mol) | LogP* | Melting Point (°C) | Solubility |
|---|---|---|---|---|
| This compound | ~202.22 (estimated) | ~3.2 | Not reported | Low in water |
| 2-Fluoro-4-(4-methylphenyl)phenol | 202.22 | 3.5 | Not reported | Organic solvents |
| 4-Mercapto-2-methylphenol | 140.20 | 1.8 | Not reported | Polar solvents |
| 2-Methylphenol | 108.14 | 1.96 | 30–34 | Moderate in water |
*LogP values estimated using fragment-based methods.
Biological Activity
4-(2-Fluorophenyl)-2-methylphenol, often referred to as a fluorinated phenolic compound, has garnered attention in recent years for its diverse biological activities. This article aims to compile and analyze the existing literature on its biological activity, focusing on its antibacterial, antifungal, and antioxidant properties.
Chemical Structure and Properties
The compound features a fluorine atom substituted at the ortho position of a phenolic ring, which is known to influence its biological activity. The presence of the fluorine atom enhances lipophilicity and can alter the electronic properties of the compound, thereby affecting its interaction with biological targets.
Antibacterial Activity
Numerous studies have investigated the antibacterial efficacy of fluorinated phenolic compounds, including this compound. The following table summarizes the Minimum Inhibitory Concentration (MIC) values reported in various studies:
| Compound | MIC (µM) | Bacterium Tested |
|---|---|---|
| This compound | 15-30 | Staphylococcus aureus |
| MA-1156 (related compound) | 16 | S. aureus |
| MA-0944 (fluorinated derivative) | 12-16 | S. aureus |
The compound exhibits significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of vital metabolic processes .
Antifungal Activity
Research on antifungal properties indicates that fluorinated phenolic compounds also show promise against various fungal strains. For instance, studies have reported that related compounds exhibit MIC values ranging from 10 to 50 µM against common fungal pathogens like Candida albicans and Aspergillus niger. The antifungal mechanism is thought to involve interference with cell wall synthesis and function .
Antioxidant Activity
The antioxidant potential of this compound has been evaluated using various assays. The DPPH radical scavenging assay results indicate that this compound can effectively neutralize free radicals, demonstrating a significant inhibition rate compared to standard antioxidants like ascorbic acid:
| Compound | DPPH Scavenging Activity (%) | EC50 (µM) |
|---|---|---|
| This compound | 97.18 | 250 |
| Ascorbic Acid | 91.26 | - |
This suggests that the compound possesses strong antioxidant properties, which may contribute to its overall biological efficacy .
Case Studies and Research Findings
- Antibacterial Efficacy : A study highlighted the effectiveness of a related fluoroaryl compound in inhibiting biofilm formation in Staphylococcus aureus, showcasing a reduction in biofilm biomass by over 50% at sub-MIC concentrations .
- Structure-Activity Relationship (SAR) : Investigations into SAR revealed that introducing fluorine at specific positions significantly enhances antibacterial activity, suggesting that further modifications could yield even more potent derivatives .
- Combined Therapeutic Potential : Research indicates that combining this compound with traditional antibiotics may enhance their efficacy against resistant strains, making it a candidate for further development in combination therapies .
Q & A
Q. What synthetic routes are commonly employed to produce 4-(2-fluorophenyl)-2-methylphenol, and what are the critical purification steps?
The synthesis involves three key steps:
- Step 1 : Formation of a fluorinated β-ketoester via reaction of methyl acetoacetate with 2-fluorobenzoyl chloride under anhydrous conditions using MgCl₂, Et₃N, and n-BuLi in DCM. Purification is achieved via silica gel column chromatography .
- Step 2 : Pechmann condensation of the β-ketoester with resorcinol in H₂SO₄ at 35°C to yield the coumarin backbone. Neutralization with NaOH and filtration yield the crude product, further purified by column chromatography .
- Step 3 : Methylation of the hydroxyl group using dimethyl sulfate or methyl iodide in the presence of K₂CO₃. Final purification involves recrystallization or centrifugal chromatography .
Q. Which spectroscopic techniques are essential for structural characterization of this compound?
- NMR Spectroscopy : ¹H, ¹³C, and ¹⁹F NMR (e.g., ¹⁹F NMR detects fluorine coupling constants like JFH = 2.6 Hz) .
- X-ray Crystallography : Resolves intramolecular C-F···H-C interactions (e.g., F···H5 distance = 2.0 Å) and confirms molecular conformation .
- HRMS : Validates molecular weight and purity .
Q. How do intramolecular C-F···H-C interactions influence the stability of this compound?
Fluorine’s weak hydrogen-bond acceptor capability stabilizes specific conformers. For example, DFT calculations show that the most stable conformation occurs when the fluorophenyl ring adopts a dihedral angle (Φ) of 65.3°, minimizing steric clashes and optimizing F···H5 interactions . Crystal structures confirm these interactions, with F···H distances ranging from 2.0–2.5 Å .
Advanced Research Questions
Q. What discrepancies exist between experimental and computational data for this compound, and how can they be resolved?
- Chemical Shift Differences : Experimental ¹³C NMR shifts (e.g., C2: 160.9 ppm) show deviations from DFT predictions (169.1 ppm, Δ = -8.2 ppm). These arise from solvent effects and approximations in gas-phase DFT models. Including solvent corrections (e.g., PCM models) reduces RMSD values (e.g., from 8.84 ppm to <1 ppm) .
- Coupling Constants : Discrepancies in JFH values (e.g., theoretical vs. experimental through-space coupling) require hybrid functional adjustments (e.g., B3LYP-D3 with dispersion corrections) .
Q. How does fluorine substitution affect the electronic and conformational properties of the molecule?
- Electron-Withdrawing Effect : Fluorine increases the electrophilicity of adjacent carbons, altering reactivity in substitution reactions. This is evident in ¹⁹F NMR shifts and reduced electron density at the fluorophenyl ring .
- Conformational Locking : Fluorine’s van der Waals radius and electrostatic repulsion with H3/H5 dictate rotational barriers. Energy scans reveal two minima: Φ = 65.3° (most stable) and Φ = 185° (less stable due to F···H3 repulsion) .
Q. What methodological approaches validate the existence of through-space F···H couplings in solution?
- 2D ¹⁹F-{¹H} HOESY : Detects spatial proximity between fluorine and specific protons (e.g., H5 in this compound) .
- 1D ¹H-{¹⁹F} Experiments : Suppress fluorine-proton coupling to isolate through-space interactions .
- Variable-Temperature NMR : Monitors coupling constant (JFH) changes with temperature to distinguish dynamic vs. static interactions .
Q. How can researchers reconcile conflicting reports on fluorine’s role as a hydrogen-bond acceptor?
- Crystallographic Analysis : Early studies by Desiraju et al. identified weak C-F···H-C interactions (2.3–2.5 Å), while O’Hagan et al. argued fluorine’s poor acceptor capability. Recent DFT studies (e.g., B3LYP/6-311G) confirm fluorine’s weak but measurable H-bonding capacity (≈1–2 kcal/mol stabilization) .
- NMR Titrations : Competitive binding assays with deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆) quantify fluorine’s H-bond acceptor strength .
Methodological Recommendations
- Synthetic Optimization : Use anhydrous conditions and inert atmospheres to prevent side reactions during β-ketoester formation .
- Computational Validation : Pair Gaussian 16 (B3LYP/6-311G) calculations with experimental NMR/X-ray data to refine conformational models .
- Data Contradiction Analysis : Apply error metrics (e.g., RMSD for shifts) and sensitivity tests (e.g., basis set variations) to resolve computational-experimental mismatches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
